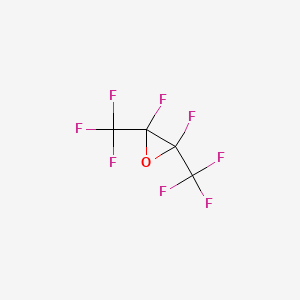
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by the presence of two difluoromethyl groups and an oxirane ring, making it a highly fluorinated epoxide. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane typically involves the reaction of hexafluoropropylene oxide with difluorocarbene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane involves its interaction with various molecular targets. The highly electronegative fluorine atoms can form strong interactions with electrophilic sites on biomolecules, potentially leading to inhibition or modification of biological pathways. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Bis(trifluoromethyl)oxirane
Uniqueness
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is unique due to the specific positioning of the difluoromethyl groups and the oxirane ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
773-29-5 |
|---|---|
Molekularformel |
C4F8O |
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
2,3-difluoro-2,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4F8O/c5-1(3(7,8)9)2(6,13-1)4(10,11)12 |
InChI-Schlüssel |
SVENBAIZELMMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(C(F)(F)F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



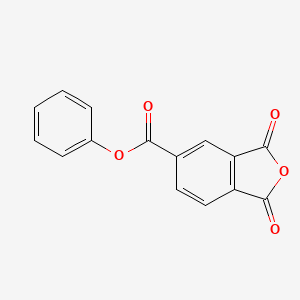
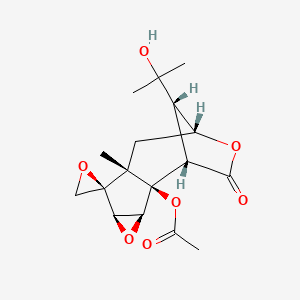
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
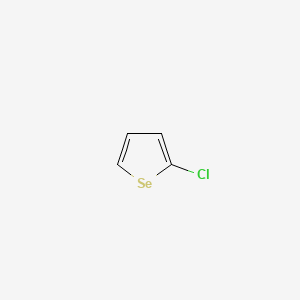
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
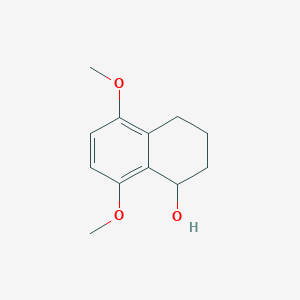
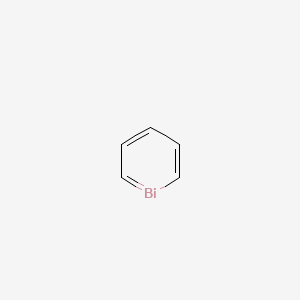
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
